2-(4-Aminophenyl)ethanol 2-(4-Aminophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 104-10-9
VCID: VC20991149
InChI: InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
SMILES: C1=CC(=CC=C1CCO)N
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2-(4-Aminophenyl)ethanol

CAS No.: 104-10-9

Cat. No.: VC20991149

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminophenyl)ethanol - 104-10-9

Specification

CAS No. 104-10-9
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 2-(4-aminophenyl)ethanol
Standard InChI InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
Standard InChI Key QXHDYMUPPXAMPQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCO)N
Canonical SMILES C1=CC(=CC=C1CCO)N

Introduction

Chemical Structure and Identification

Basic Information

2-(4-Aminophenyl)ethanol is an aromatic compound containing both amino and hydroxyl functional groups. It is characterized by a benzene ring with an amino group at the para position and a two-carbon ethanol chain. The compound is known by several synonyms in chemical literature and commercial catalogs.

ParameterInformation
CAS Number104-10-9
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
IUPAC Name2-(4-aminophenyl)ethanol
MDL NumberMFCD00007922
InChI KeyQXHDYMUPPXAMPQ-UHFFFAOYSA-N

The compound is also known by several synonyms including 4-aminophenethyl alcohol, p-aminophenethyl alcohol, 4-aminobenzeneethanol, p-aminophenylethanol, and 2-(p-aminophenyl)ethanol .

Physical Properties

The physical properties of 2-(4-Aminophenyl)ethanol have been well-documented in literature and commercial specifications. Understanding these properties is crucial for handling the compound in laboratory and industrial settings.

PropertyValue
Physical StateCrystals or crystalline powder
ColorLight brown to brown
Melting Point107-110°C
Boiling Point255°C (at 1013 hPa)
Density1.0630 (rough estimate)
Refractive Index1.5470 (estimate)
SolubilitySoluble in methanol
pKa15.05±0.10 (Predicted)

The melting point of 2-(4-Aminophenyl)ethanol has been reported with slight variations in different sources, ranging from 104-110°C, with most specifications citing 107-110°C as the standard range . The compound exhibits good solubility in methanol, which makes it suitable for various solution-phase reactions and processes .

Synthesis Methods

Common Synthetic Routes

The primary method for synthesizing 2-(4-Aminophenyl)ethanol is through the reduction of 4-nitrobenzeneethanol. This approach allows for the selective reduction of the nitro group to an amino group while preserving the alcohol functionality .

Several catalytic systems have been employed for this transformation, including:

  • Platinum-based catalysts (Pt-SnO₂/C)

  • Palladium on carbon (Pd/C) with hydrogen

  • Chemical reducing agents such as hydrazine hydrate

Laboratory Synthesis Procedure

A documented procedure for the synthesis of 2-(4-Aminophenyl)ethanol involves the following steps:

  • Preparation of a reaction vessel with hydrochloric acid solution, methanol, and a Pt-SnO₂/C catalyst at 68°C

  • Addition of nitrobenzene ethanol and adjustment of pH to 7 using sodium hydroxide

  • Dropwise addition of water and heating to reflux at 68°C

  • Monitoring by thin-layer chromatography until the reaction completes

  • Filtration to remove the catalyst and recovery of methanol by distillation

  • Cooling, addition of water and sodium hydroxide, followed by freezing and vacuum drying to obtain the final product

This method reportedly yields 99.7% of 2-(4-Aminophenyl)ethanol, making it an efficient approach for laboratory-scale synthesis .

Applications and Uses

Polymer Chemistry

One of the primary applications of 2-(4-Aminophenyl)ethanol is in polymer chemistry, where it serves as a nonsymmetric monomer in the preparation of ordered polymers. Specifically, it is used in the synthesis of head-to-head (H-H) or tail-to-tail (T-T) poly(amide-ester) .

The dual functionality (amine and alcohol groups) of 2-(4-Aminophenyl)ethanol allows for its incorporation into polymer chains with specific orientations. This structural control is crucial for designing polymers with tailored properties for specialized applications.

Materials Science

In materials science, 2-(4-Aminophenyl)ethanol plays a significant role in the functionalization of graphene nanoplatelets . This application leverages the compound's ability to form covalent bonds with graphene through its amine functionality, while the hydroxyl group can participate in additional modifications or interactions.

The functionalization of graphene using 2-(4-Aminophenyl)ethanol can enhance various properties of graphene-based materials, including:

  • Improved dispersibility in various matrices

  • Enhanced compatibility with polymer systems

  • Modified electronic and thermal properties

  • Increased reactivity for further chemical modifications

Organic Synthesis

2-(4-Aminophenyl)ethanol serves as a valuable precursor in organic synthesis, particularly in the preparation of 4-aminostyrene . The compound's bifunctionality allows it to undergo various transformations, making it a versatile building block for more complex molecules.

The conversion to 4-aminostyrene typically involves dehydration of the alcohol group to form the corresponding alkene. This transformation can be achieved through various dehydrating agents or catalytic systems.

ParameterSpecification
AppearanceOff-white to brown crystalline powder or crystals
Purity≥97.0%
GC Assay≥96.0%
Melting Point106-110°C
Infrared SpectrumConforms to structure

These specifications ensure the identity, purity, and quality of the commercial product . Analytical methods commonly used for quality control include gas chromatography (GC), infrared spectroscopy, and melting point determination.

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